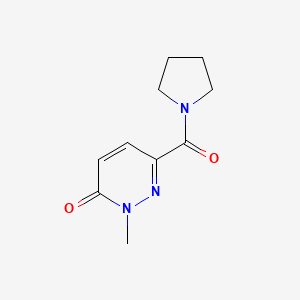
2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a compound likely of interest due to its unique structure, which combines elements of pyridazinone with a pyrrolidine moiety, suggesting potential relevance in chemical synthesis and possibly pharmacological activity. Given the constraints, we will explore related scientific studies that offer insights into the synthesis methods, structural analyses, and properties of similar compounds.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-component reactions or the condensation of appropriate precursors. For instance, ionic liquid-catalyzed one-pot synthesis offers a green and efficient method for synthesizing pyridazinone derivatives under solvent-free conditions, highlighting the advantages of mild reaction conditions, high yields, and environmental friendliness (Ding & Guo, 2016).
Molecular Structure Analysis
Structural analysis of pyridazinones is critical for understanding their chemical behavior. X-ray crystallography and DFT (Density Functional Theory) calculations are common methods used to elucidate the molecular structure. For example, the crystal and molecular structures can be determined by X-ray diffraction, providing insights into the molecule's conformation and the hydrogen bonding patterns, which are crucial for its stability and reactivity (Kucharska et al., 2013).
Chemical Reactions and Properties
Pyridazinones participate in various chemical reactions, including nucleophilic substitutions, and can act as intermediates for the synthesis of more complex molecules. The reactivity of such compounds is often influenced by the presence of functional groups, which can undergo transformations leading to new derivatives with potentially useful properties (Ibrahim & Behbehani, 2014).
科学的研究の応用
Synthesis and Biological Activities
Research has demonstrated the synthesis and potential biological activities of various pyridine and pyridazine derivatives. For instance, the study by Flefel et al. (2018) involved synthesizing a series of novel pyridine and fused pyridine derivatives, showcasing their antimicrobial and antioxidant activities. This reflects the broader chemical space and biological potential that compounds like "2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" may inhabit, underlining their importance in medicinal chemistry and pharmaceutical research (Flefel et al., 2018).
Supramolecular Chemistry and Crystal Engineering
The study of supramolecular synthons, particularly in the context of carboxylic acid-pyridine interactions, is crucial for understanding the assembly principles in crystal engineering. Vishweshwar et al. (2002) provided insights into the occurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids, which is relevant for designing new materials and understanding the structural basis of molecular interactions in compounds related to "2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" (Vishweshwar et al., 2002).
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Heterocyclic compounds, including pyridines, pyrazines, and pyrroles, are fundamental structural motifs in pharmaceuticals and agrochemicals due to their diverse biological activities. The exploration of these nitrogen-containing heterocycles, as discussed by Higasio and Shoji (2001), highlights their significance in drug design and development, offering a perspective on the potential applications of "2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" in these fields (Higasio & Shoji, 2001).
特性
IUPAC Name |
2-methyl-6-(pyrrolidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)5-4-8(11-12)10(15)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGAZAKZCNYHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2493713.png)
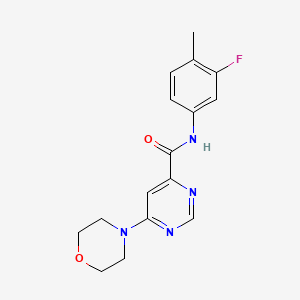
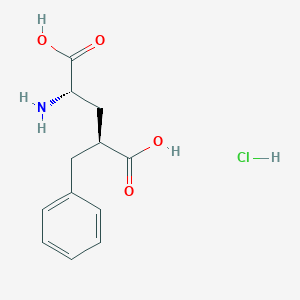
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)
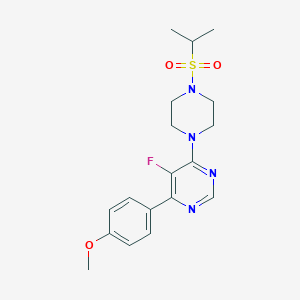
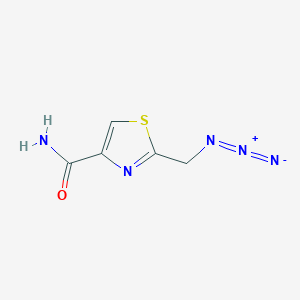
![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)

![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)


![(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid](/img/structure/B2493735.png)